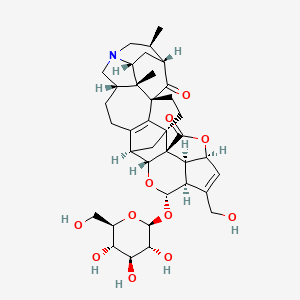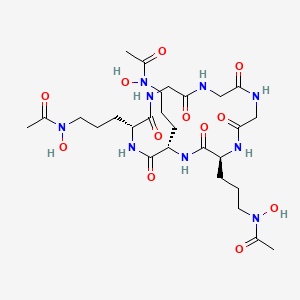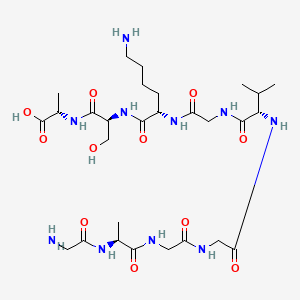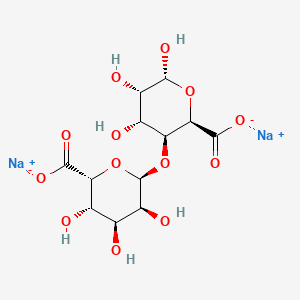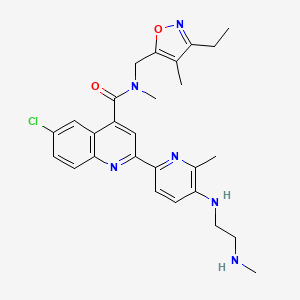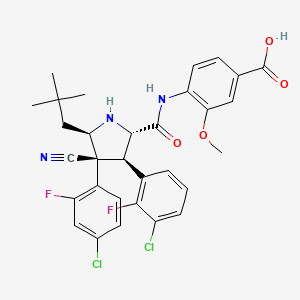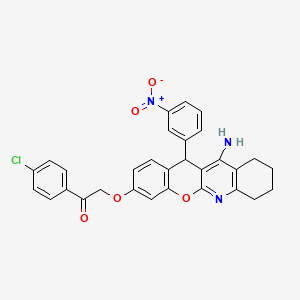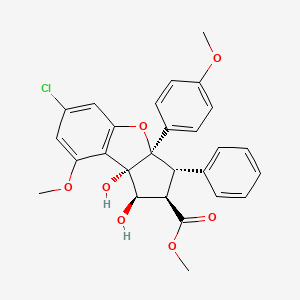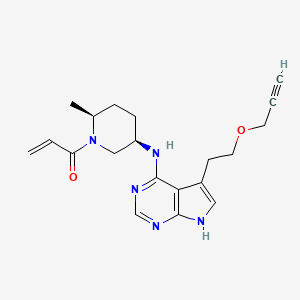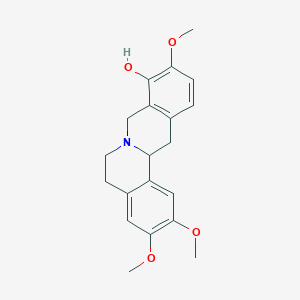
Tetrahydropalmatrubine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydropalmatrubine is an isoquinoline alkaloid that can be isolated from the herb Corydalis saxicola It belongs to the class of tetrahydroprotoberberine alkaloids, which are known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method is widely used for the synthesis of 3,4-tetrahydroisoquinolines from β-ethylamides of electron-rich arenes, using condensation reagents such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or zinc chloride (ZnCl2) . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at C-1 .
Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola. The extraction process includes the use of solvents to isolate the alkaloid from the plant material .
化学反応の分析
Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
科学的研究の応用
Tetrahydropalmatrubine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have shown its potential in modulating biological pathways, making it a valuable tool in biochemical research.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of tetrahydropalmatrubine involves its interaction with various molecular targets and pathways. It acts through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways . These interactions contribute to its pharmacological effects, such as neuroprotection and anti-inflammatory activities.
類似化合物との比較
Tetrahydropalmatine: Another isoquinoline alkaloid with similar pharmacological properties.
L-isocorypalmine: A monodesmethyl metabolite of tetrahydropalmatine.
L-corypalmine: Another monodesmethyl metabolite with comparable effects.
Uniqueness: Tetrahydropalmatrubine is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .
特性
CAS番号 |
32154-71-5 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChIキー |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


